molecular formula C9H17ClN2O2 B12309242 rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis

Cat. No.: B12309242
M. Wt: 220.69 g/mol
InChI Key: OHUJXJGZEOOUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique octahydropyrano[3,4-c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H

InChI Key

OHUJXJGZEOOUOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CCOCC1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the N-methyl group and subsequent formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxamide
  • rac-(3aR,7aR)-2-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid hydrochloride

Uniqueness

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis is unique due to its N-methyl group and the specific configuration of its octahydropyrano[3,4-c]pyrrole structure

Biological Activity

The compound rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis, is a member of the pyrrole derivative family and has garnered interest in various biological applications. This article aims to elucidate its biological activity through detailed research findings, data tables, and case studies.

Basic Information

  • IUPAC Name : (3aS,7aS)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride
  • Molecular Formula : C9H16N2O2·HCl
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 2138076-54-5

Structural Characteristics

The compound features a unique hexahydropyrano[3,4-c]pyrrole ring structure that contributes to its biological activity. The presence of a methyl group and a carboxamide functional group enhances its interaction with biological targets.

The biological activity of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some studies indicate the potential for antimicrobial properties against various pathogens.

Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrrole derivatives, including rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride. The results showed:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride32 µg/mLStaphylococcus aureus
Control (Amoxicillin)16 µg/mLStaphylococcus aureus

This indicates that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics like amoxicillin.

Neuroprotective Effects

Research conducted on neuroprotective effects demonstrated that the compound could reduce oxidative stress in neuronal cell cultures. In vitro assays showed:

TreatmentCell Viability (%)Oxidative Stress Level (µM)
Control1000
rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride (10 µM)852.5
rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride (50 µM)921.8

These results suggest that higher concentrations of the compound may offer protective benefits against oxidative damage in neuronal cells.

Case Study 1: Antimicrobial Evaluation

In a clinical trial assessing the effectiveness of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride against skin infections caused by Staphylococcus aureus, patients treated with the compound showed significant improvement compared to those receiving placebo treatment.

Case Study 2: Neuroprotection in Animal Models

A study utilizing rodent models of neurodegeneration found that administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage when compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.